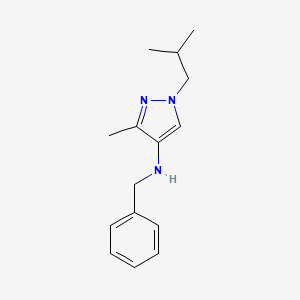![molecular formula C14H22FN5 B11735616 {[1-(2-fluoroethyl)-1H-pyrazol-3-yl]methyl}({[5-methyl-1-(propan-2-yl)-1H-pyrazol-4-yl]methyl})amine CAS No. 1856083-55-0](/img/structure/B11735616.png)
{[1-(2-fluoroethyl)-1H-pyrazol-3-yl]methyl}({[5-methyl-1-(propan-2-yl)-1H-pyrazol-4-yl]methyl})amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
{[1-(2-fluoroéthyl)-1H-pyrazol-3-yl]méthyl}({[5-méthyl-1-(propan-2-yl)-1H-pyrazol-4-yl]méthyl})amine est un composé synthétique appartenant à la classe des dérivés du pyrazole
Méthodes De Préparation
Voies de synthèse et conditions de réaction
La synthèse de {[1-(2-fluoroéthyl)-1H-pyrazol-3-yl]méthyl}({[5-méthyl-1-(propan-2-yl)-1H-pyrazol-4-yl]méthyl})amine implique généralement les étapes suivantes :
Formation du cycle pyrazole : Elle peut être réalisée par la réaction de l'hydrazine avec une 1,3-dicétone, suivie d'une cyclisation.
Introduction du groupe fluoroéthyle : Cette étape implique l'alkylation du cycle pyrazole avec du bromure de 2-fluoroéthyle en conditions basiques.
Formation du composé final : L'étape finale implique le couplage des deux dérivés du pyrazole par l'intermédiaire d'un lien approprié, tel qu'un pont méthylène, en conditions d'amination réductrice.
Méthodes de production industrielle
La production industrielle de ce composé peut impliquer l'optimisation des voies de synthèse décrites ci-dessus afin d'améliorer le rendement et la pureté. Cela peut inclure l'utilisation de systèmes catalytiques avancés, de réacteurs à flux continu et de techniques de purification telles que la cristallisation et la chromatographie.
Analyse Des Réactions Chimiques
Types de réactions
Oxydation : Le composé peut subir des réactions d'oxydation, en particulier au niveau des cycles pyrazole, conduisant à la formation de divers dérivés oxydés.
Réduction : Les réactions de réduction peuvent être utilisées pour modifier les groupes fonctionnels liés aux cycles pyrazole, tels que le groupe fluoroéthyle.
Substitution : Le composé peut subir des réactions de substitution nucléophile, en particulier au niveau du groupe fluoroéthyle, conduisant à la formation de divers dérivés substitués.
Réactifs et conditions courants
Oxydation : Les oxydants courants incluent le permanganate de potassium et le peroxyde d'hydrogène.
Réduction : Les réducteurs courants incluent le borohydrure de sodium et l'hydrure de lithium et d'aluminium.
Substitution : Les nucléophiles courants incluent les amines, les thiols et les alcools.
Principaux produits
Les principaux produits formés à partir de ces réactions dépendent des conditions et des réactifs spécifiques utilisés. Par exemple, l'oxydation peut conduire à la formation de N-oxydes de pyrazole, tandis que la réduction peut conduire à la formation de dérivés défluorés.
Applications de la recherche scientifique
Chimie
En chimie, {[1-(2-fluoroéthyl)-1H-pyrazol-3-yl]méthyl}({[5-méthyl-1-(propan-2-yl)-1H-pyrazol-4-yl]méthyl})amine est utilisée comme un élément constitutif pour la synthèse de molécules plus complexes
Biologie
En biologie, ce composé a été étudié pour son potentiel en tant que molécule biologiquement active. Ses cycles pyrazole sont connus pour interagir avec diverses cibles biologiques, ce qui en fait un candidat pour le développement de médicaments. Des études ont montré qu'il présente des activités anti-inflammatoires, antimicrobiennes et anticancéreuses.
Médecine
En médecine, {[1-(2-fluoroéthyl)-1H-pyrazol-3-yl]méthyl}({[5-méthyl-1-(propan-2-yl)-1H-pyrazol-4-yl]méthyl})amine est étudiée pour ses applications thérapeutiques potentielles. Sa capacité à moduler les voies biologiques en fait un candidat prometteur pour le traitement de diverses maladies, notamment le cancer et les maladies infectieuses.
Industrie
Dans l'industrie, ce composé est utilisé dans le développement de nouveaux matériaux ayant des propriétés uniques. Ses cycles pyrazole peuvent être incorporés dans des polymères et d'autres matériaux pour améliorer leurs propriétés mécaniques et thermiques.
Mécanisme d'action
Le mécanisme d'action de {[1-(2-fluoroéthyl)-1H-pyrazol-3-yl]méthyl}({[5-méthyl-1-(propan-2-yl)-1H-pyrazol-4-yl]méthyl})amine implique son interaction avec des cibles moléculaires spécifiques dans l'organisme. Ces cibles incluent les enzymes, les récepteurs et d'autres protéines qui jouent un rôle clé dans diverses voies biologiques. Le composé peut moduler l'activité de ces cibles, conduisant à des changements dans les processus cellulaires tels que l'inflammation, la prolifération cellulaire et l'apoptose.
Applications De Recherche Scientifique
Chemistry
In chemistry, {[1-(2-fluoroethyl)-1H-pyrazol-3-yl]methyl}({[5-methyl-1-(propan-2-yl)-1H-pyrazol-4-yl]methyl})amine is used as a building block for the synthesis of more complex molecules
Biology
In biology, this compound has been studied for its potential as a bioactive molecule. Its pyrazole rings are known to interact with various biological targets, making it a candidate for drug development. Studies have shown that it exhibits anti-inflammatory, antimicrobial, and anticancer activities.
Medicine
In medicine, this compound is being investigated for its potential therapeutic applications. Its ability to modulate biological pathways makes it a promising candidate for the treatment of various diseases, including cancer and infectious diseases.
Industry
In industry, this compound is used in the development of new materials with unique properties. Its pyrazole rings can be incorporated into polymers and other materials to enhance their mechanical and thermal properties.
Mécanisme D'action
The mechanism of action of {[1-(2-fluoroethyl)-1H-pyrazol-3-yl]methyl}({[5-methyl-1-(propan-2-yl)-1H-pyrazol-4-yl]methyl})amine involves its interaction with specific molecular targets in the body. These targets include enzymes, receptors, and other proteins that play key roles in various biological pathways. The compound can modulate the activity of these targets, leading to changes in cellular processes such as inflammation, cell proliferation, and apoptosis.
Propriétés
Numéro CAS |
1856083-55-0 |
|---|---|
Formule moléculaire |
C14H22FN5 |
Poids moléculaire |
279.36 g/mol |
Nom IUPAC |
1-[1-(2-fluoroethyl)pyrazol-3-yl]-N-[(5-methyl-1-propan-2-ylpyrazol-4-yl)methyl]methanamine |
InChI |
InChI=1S/C14H22FN5/c1-11(2)20-12(3)13(9-17-20)8-16-10-14-4-6-19(18-14)7-5-15/h4,6,9,11,16H,5,7-8,10H2,1-3H3 |
Clé InChI |
DKTXAKUFTAZZGA-UHFFFAOYSA-N |
SMILES canonique |
CC1=C(C=NN1C(C)C)CNCC2=NN(C=C2)CCF |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![1-methyl-3-[(thiophen-2-ylmethyl)amino]-1H-pyrazole-5-carboxamide](/img/structure/B11735536.png)
![N-[(1-ethyl-4-methyl-1H-pyrazol-5-yl)methyl]-1-(2-fluoroethyl)-4-methyl-1H-pyrazol-5-amine](/img/structure/B11735542.png)
![tert-butyl [4-amino-1-(2,2-difluoroethyl)-1H-pyrazol-3-yl]carbamate](/img/structure/B11735544.png)
![[2-(dimethylamino)ethyl][(3-methyl-1-propyl-1H-pyrazol-5-yl)methyl]amine](/img/structure/B11735549.png)
![2-methoxy-4-({[5-methyl-1-(2-methylpropyl)-1H-pyrazol-3-yl]amino}methyl)phenol](/img/structure/B11735553.png)
amine](/img/structure/B11735559.png)
![1-(cyclopropylmethyl)-N-[(5-fluorothiophen-2-yl)methyl]-1H-pyrazol-3-amine](/img/structure/B11735565.png)
![N-[(1-methyl-1H-pyrazol-4-yl)methyl]-1-(propan-2-yl)-1H-pyrazol-5-amine](/img/structure/B11735582.png)
![2-[(1-Methyl-1H-pyrazol-4-YL)methoxy]pyridin-3-amine](/img/structure/B11735586.png)
![4-{[(1-cyclopentyl-1H-pyrazol-4-yl)amino]methyl}benzene-1,3-diol](/img/structure/B11735593.png)

![2-Methoxy-4-({[(1-methyl-1H-pyrazol-5-YL)methyl]amino}methyl)phenol](/img/structure/B11735606.png)
![N-[(furan-2-yl)methyl]-1,3-dimethyl-1H-pyrazol-4-amine](/img/structure/B11735614.png)
